REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[C:11]([CH3:18])=[CH:10][C:9]=1[NH2:19])([CH3:4])([CH3:2])[CH3:3]
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Name
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(4-methyl-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
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Quantity
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4.68 g
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Type
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reactant
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Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C(F)(F)F)C)[N+](=O)[O-])=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C(F)(F)F)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.68 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |